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Compound of Interest

Compound Name: 2-Amino-5,6-diethylindane

Cat. No.: B1589318 Get Quote

This guide provides a detailed comparison of novel aminoindane compounds, focusing on their

pharmacological profiles as monoamine transporter ligands. It is intended for researchers,

scientists, and drug development professionals seeking to understand the structure-activity

relationships, experimental evaluation, and therapeutic potential of this class of molecules. We

will delve into their synthesis, receptor binding affinities, and functional effects, comparing them

to well-established compounds like MDMA and amphetamine.

Introduction to Aminoindanes
Aminoindanes are a class of psychoactive compounds characterized by an indane ring system

with an amino group.[1] They are structurally related to phenethylamines and amphetamines.[2]

Historically, aminoindanes were investigated for various therapeutic applications, including as

anti-Parkinsonian agents and bronchodilators.[1] In recent years, novel substituted 2-

aminoindanes have emerged as designer drugs, often marketed as "legal highs" or alternatives

to substances like MDMA.[1][3] These compounds primarily exert their effects by interacting

with monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter

(NET), and the serotonin transporter (SERT).[4][5] Their varying affinities for and actions at

these transporters dictate their unique pharmacological and psychoactive profiles.
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The primary mechanism of action for many novel aminoindanes is the inhibition of monoamine

reuptake and/or the induction of monoamine release (efflux).[4] The balance between these

actions and the selectivity for DAT, NET, and SERT are critical determinants of their effects.

Monoamine Transporter Interaction Profiles
The following table summarizes the in vitro potencies of several novel aminoindanes at DAT,

NET, and SERT, with MDMA and d-amphetamine included for comparison. Potency is

expressed as the half-maximal inhibitory concentration (IC₅₀) for uptake inhibition or the half-

maximal effective concentration (EC₅₀) for monoamine release. Lower values indicate greater

potency.
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Compound
DAT
(EC₅₀/IC₅₀,
nM)

NET
(EC₅₀/IC₅₀,
nM)

SERT
(EC₅₀/IC₅₀,
nM)

Primary
Mechanism

Reference(s
)

Novel

Aminoindane

s

2-

Aminoindane

(2-AI)

439 86 >10,000 Releaser [4]

5-Iodo-2-

aminoindane

(5-IAI)

- - - Releaser [6]

5,6-

Methylenedio

xy-2-

aminoindane

(MDAI)

1,334 117 114 Releaser [6]

5-Methoxy-2-

aminoindane

(MEAI)

2,646 861 134 Releaser [7]

5-Methoxy-6-

methyl-2-

aminoindane

(MMAI)

>10,000 3,101 31 Releaser [7]

Benchmark

Compounds

(±)-MDMA 51–278 54–110 50–85 Releaser [7]

d-

Amphetamine
5.8–24.8 6.6–7.2 698–1,765 Releaser [7]
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The data reveals key structural determinants of activity. Unsubstituted 2-AI is a selective

norepinephrine and dopamine releaser.[4] The addition of a methylenedioxy ring (MDAI) or a

methoxy group (MEAI, MMAI) significantly increases affinity for the serotonin transporter,

shifting the pharmacological profile towards that of an entactogen, similar to MDMA.[6][7]

MMAI, with its methoxy and methyl substitutions, displays remarkable selectivity for SERT.[7]

This highlights the profound impact of aromatic ring substitutions on transporter selectivity.

Mechanism of Action: Reuptake Inhibition vs. Release
Novel aminoindanes, like amphetamines, can act as substrates for monoamine transporters,

leading to transporter-mediated efflux (reverse transport) of neurotransmitters from the

presynaptic terminal into the synaptic cleft.[3] This is a distinct mechanism from reuptake

inhibitors, which simply block the transporter, preventing the reabsorption of neurotransmitters.

The releasing action of these compounds leads to a more pronounced and rapid increase in

synaptic monoamine concentrations.

Synthesis of Novel Aminoindane Compounds
The synthesis of 2-aminoindane derivatives can be achieved through various routes. A

common approach involves the cyclization of a precursor to form the indane ring system,

followed by the introduction or modification of the amino group.

A general synthetic scheme is presented below:

Benzaldehyde Derivative

Cyclization

Acrylamide

Indanone DerivativeForms indanone ring Hofmann DegradationConverts amide to amine Indene Amine ReductionReduces double bond 2-Aminoindane Derivative

Click to download full resolution via product page

Caption: Generalized synthetic route to 2-aminoindane derivatives.

For instance, one patented method describes the cyclization of a benzaldehyde derivative with

acrylamide, followed by a Hofmann degradation to form the amino group, and subsequent
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reduction to yield the final 2-aminoindane product.[8] Another approach involves the palladium-

catalyzed carboamination of 2-allylphenyltriflate derivatives with amines.[9]

Experimental Protocols
To ensure the reproducibility and validity of pharmacological data, standardized experimental

protocols are essential. Below are detailed methodologies for key in vitro assays used to

characterize novel aminoindane compounds.

Monoamine Transporter Uptake Inhibition Assay in
HEK293 Cells
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate

into cells expressing a specific monoamine transporter.

Workflow Diagram:
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Cell Preparation

Assay Procedure

Data Analysis

Seed HEK293 cells expressing DAT, NET, or SERT in 96-well plates

Culture overnight to allow adherence

Wash cells with buffer

Pre-incubate with test compound or vehicle

Add radiolabeled substrate (e.g., [3H]dopamine)

Incubate for a defined period

Terminate uptake by washing with ice-cold buffer

Lyse cells

Measure radioactivity using a scintillation counter

Calculate IC50 values by non-linear regression

Click to download full resolution via product page

Caption: Workflow for monoamine transporter uptake inhibition assay.
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Step-by-Step Protocol:

Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in

appropriate media. Seed the cells in 96-well plates and allow them to adhere overnight.[5]

Assay Buffer Preparation: Prepare a Krebs-HEPES buffer (KHB) or a similar physiological

buffer.

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

Assay Performance:

Wash the cells once with room temperature assay buffer.[5]

Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room

temperature.[10]

Initiate the uptake by adding a solution containing a known concentration of the

radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or

[³H]serotonin for SERT).

Incubate for a short period (e.g., 5-10 minutes) at room temperature.

Terminate the reaction by rapidly washing the cells multiple times with ice-cold assay

buffer.

Detection:

Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis:

Determine non-specific uptake in the presence of a high concentration of a known

selective inhibitor (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).
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Subtract non-specific uptake from all values.

Plot the percent inhibition of specific uptake versus the log concentration of the test

compound and fit the data using a non-linear regression model to determine the IC₅₀

value.

Monoamine Release Assay using Rat Brain
Synaptosomes
This assay measures the ability of a compound to induce the release of pre-loaded

radiolabeled monoamines from isolated nerve terminals (synaptosomes).

Workflow Diagram:
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Synaptosome Preparation

Assay Procedure

Data Analysis

Homogenize rat brain tissue (e.g., striatum) in sucrose buffer

Differential centrifugation to isolate synaptosomes

Resuspend synaptosome pellet in buffer

Pre-load synaptosomes with radiolabeled monoamine

Wash to remove excess radiolabel

Incubate with test compound or vehicle

Separate synaptosomes from supernatant (filtration or centrifugation)

Measure radioactivity in supernatant and synaptosomes

Calculate percent release

Determine EC50 values by non-linear regression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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